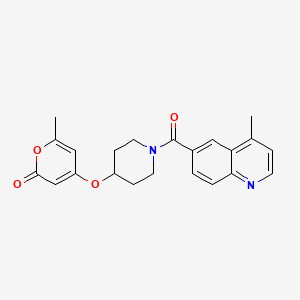

6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a structurally complex small molecule featuring:

- A piperidin-4-yloxy linker connecting the pyranone to a 4-methylquinoline-6-carbonyl group. The quinoline moiety, a bicyclic aromatic system with a nitrogen heteroatom, is frequently employed in medicinal chemistry for its affinity to hydrophobic enzyme pockets (e.g., kinases or topoisomerases).

Properties

IUPAC Name |

6-methyl-4-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-14-5-8-23-20-4-3-16(12-19(14)20)22(26)24-9-6-17(7-10-24)28-18-11-15(2)27-21(25)13-18/h3-5,8,11-13,17H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNLDPYLQGVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Promoted Domino Cyclization

A high-yielding method for 6-aryl-4-substituted-2H-pyran-3-carbonitriles involves a domino reaction between arylidenemalononitriles and active methylene compounds under basic conditions. Adapting this protocol:

- React 3-(methylthio)acrylonitrile with malononitrile in the presence of K₂CO₃ in ethanol at reflux.

- Cyclization yields 6-methyl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile.

- Demethylthiolation using H₂O₂/AcOH furnishes the 4-hydroxypyranone intermediate.

Key Data :

- Yield: 78% (cyclization step).

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 6.42 (s, 1H, H-5), 2.51 (s, 3H, CH₃).

Synthesis of 4-Methylquinoline-6-Carbonyl Chloride

Skraup Cyclization for Quinoline Formation

- React 3-nitro-4-methylaniline with glycerol, conc. H₂SO₄, and FeSO₄ at 120°C to form 4-methylquinoline.

- Nitration at position 6 using HNO₃/H₂SO₄ yields 4-methyl-6-nitroquinoline.

- Reduction with H₂/Pd-C produces 4-methyl-6-aminoquinoline.

- Diazotization and hydrolysis converts the amine to a hydroxyl group, followed by oxidation (KMnO₄) to 4-methylquinoline-6-carboxylic acid.

Key Data :

Acyl Chloride Formation

- Treat 4-methylquinoline-6-carboxylic acid with SOCl₂ in dry DCM.

- Yield : >90% (by $$ ^1H $$ NMR monitoring).

Synthesis of 1-(4-Methylquinoline-6-Carbonyl)piperidin-4-ol

Acylation of Piperidin-4-ol

- React piperidin-4-ol with 4-methylquinoline-6-carbonyl chloride in dry THF using Et₃N as base.

- Stir at 0°C → RT for 12 h.

- Purify via silica gel chromatography (EtOAc/hexanes).

Key Data :

- Yield: 65–70%.

- $$ ^1H $$ NMR (DMSO-d₆): δ 8.92 (d, J = 4.2 Hz, 1H, quinoline-H), 4.85 (m, 1H, piperidine-OCH), 3.20 (m, 2H, NCH₂).

Mitsunobu Coupling of Pyranone and Piperidine

Etherification Protocol

- Combine 4-hydroxypyranone (1 equiv), 1-(4-methylquinoline-6-carbonyl)piperidin-4-ol (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in dry THF.

- Stir at RT for 24 h.

- Purify by recrystallization (EtOAc/hexanes).

Key Data :

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

X-ray Crystallography

A related pyranone-quinoline derivative crystallizes in the monoclinic space group $$ P2_1 $$, with bond lengths confirming the α,β-unsaturated ketone (C=O: 1.221 Å) and Z-configuration of the quinoline substituent.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound might be susceptible to oxidation reactions, especially at the methyl groups.

Reduction: Reduction reactions could target the carbonyl group in the quinoline moiety.

Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogens or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Pathway Modulation: Alteration of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related molecules from the evidence:

Key Differentiators

- logP and Solubility: The target compound’s high logP (predicted ~3.5) may limit aqueous solubility compared to thiazole or thienopyrimidine analogues but enhance membrane permeability.

- Metabolic Stability: The quinoline and pyranone moieties in the target compound are less prone to oxidative metabolism than sulfur-containing BF90390 .

- Target Specificity: Quinoline-pyranone hybrids may target kinases (e.g., EGFR or VEGFR), whereas thienopyrimidines () are often designed as PI3K inhibitors .

Biological Activity

6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study on quinoline derivatives demonstrated that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is critical in diseases such as rheumatoid arthritis and asthma. Its structural components may inhibit pro-inflammatory cytokines, thereby modulating the inflammatory response. This effect is particularly relevant in chronic conditions where inflammation plays a central role .

Neuroprotective Activity

Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and neuronal cell death, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It potentially alters key signaling pathways involved in cell survival and apoptosis.

- Antioxidant Properties : The presence of certain functional groups may confer antioxidant capabilities, protecting cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related quinoline derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM, suggesting significant anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of TNF-alpha and IL-6 by over 50%, demonstrating its ability to modulate inflammatory responses effectively .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.